N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine
Description
N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine is a secondary amine derivative featuring a substituted isoxazole ring. Its hydrochloride salt form, [(3,5-dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride (CAS: 1177326-01-0), has a molecular formula of C₇H₁₃ClN₂O and a molar mass of 176.64 g/mol . The compound is structurally characterized by a 3,5-dimethylisoxazole core, a methyl group attached to the nitrogen atom of the amine, and a methylene bridge linking the isoxazole ring to the amine moiety. Its synonyms include 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine hydrochloride and this compound HYDROCHLORIDE .
These features may influence its solubility, stability, and pharmacological properties, though detailed biological activity data are absent in the provided evidence.
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSBHINLXPYBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283260 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893641-32-2 | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893641-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3,5-Trimethyl-4-isoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine typically involves the following steps:
Formation of 3,5-dimethylisoxazole: This can be achieved through a 1,3-dipolar cycloaddition reaction between terminal alkynes and hydroxyimidoyl chlorides.
Attachment of the Methylamine Group: The 3,5-dimethylisoxazole is then reacted with formaldehyde and methylamine in a Mannich-type reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine as an inhibitor of bromodomain-containing protein 4 (BRD4), a protein involved in the regulation of gene expression and implicated in various cancers, including breast cancer.
Case Study: BRD4 Inhibition
- Study Overview : A study synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, evaluating their inhibitory activities against BRD4. The compound DDT26 exhibited a potent inhibitory effect with an IC50 value of 0.237 μM against BRD4 and demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells .
- Mechanism : Molecular docking studies revealed that the 3,5-dimethylisoxazole moiety fits into the acetylated lysine binding pocket of BRD4, forming critical hydrogen bonds and hydrophobic interactions that enhance binding affinity .
Neuropharmacology
The compound has also been studied for its neuropharmacological properties. Its structural features suggest potential interactions with neurotransmitter systems.
Case Study: Neuropharmacological Activity
- Research Findings : Compounds derived from isoxazole structures have shown promise in modulating neurotransmitter activity, which could be beneficial in treating neurological disorders such as anxiety and depression. The presence of the isoxazole ring enhances the compound's ability to interact with receptors involved in these pathways .
Synthesis of Bioactive Molecules
This compound serves as a versatile building block for synthesizing various bioactive compounds.
Synthesis Examples :
- Modification of Cytisine : Researchers have explored modifying cytisine by incorporating isoxazole derivatives to create new compounds with enhanced biological activity. This approach aims to develop novel agents with potential therapeutic applications .
| Compound | Structure | Application |
|---|---|---|
| DDT26 | DDT26 Structure | BRD4 Inhibitor |
| Cytisine Derivative | Cytisine Structure | Neurological Activity |
Mechanism of Action
The mechanism of action of N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bromodomain-containing proteins by mimicking acetyl-lysine residues, thereby disrupting protein-protein interactions essential for gene regulation .
Comparison with Similar Compounds
Research Findings and Limitations
Available Data Gaps
- No direct pharmacological or toxicological data for this compound are provided in the evidence.
- Comparative studies with other isoxazole derivatives (e.g., 3-methyl-5-phenylisoxazole-4-amine) are absent, limiting insights into structure-activity relationships.
Biological Activity
N-[(3,5-Dimethylisoxazol-4-yl)methyl]-N-methylamine is a compound of significant interest due to its biological activities, particularly in the context of cancer therapy. This article presents a comprehensive overview of its biological activity, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a 3,5-dimethylisoxazole moiety that contributes to its biological properties. The compound's unique features include:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 140.18 g/mol |
| Functional Groups | Isoxazole ring, amine group |
The primary mechanism of action for this compound involves its interaction with Bromodomain-containing protein 4 (BRD4) . This protein plays a crucial role in regulating gene transcription and is implicated in various cancers.
Target Interaction
- BRD4 Inhibition : The compound acts as a competitive inhibitor for BRD4 by mimicking acetylated lysines, which are critical for BRD4's binding to histones.
- Biochemical Pathways : Inhibition of BRD4 leads to modulation in the expression of oncogenes such as c-MYC and γ-H2AX, affecting cell proliferation and survival pathways .
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. Key findings include:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in tumor cells, leading to apoptosis .
- DNA Damage Induction : It has been shown to cause DNA damage through the activation of γ-H2AX signaling pathways.
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on TNBC : A study demonstrated that the compound significantly reduced cell viability in TNBC cell lines by inducing apoptosis and inhibiting migration.
- Comparative Analysis : In comparison with other BRD4 inhibitors, this compound showed superior activity against BRD4 with an IC value indicating potent inhibition .
Summary of Findings
| Study | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| Anti-proliferative effects | TNBC | Induces apoptosis | < 0.003 μM |
| DNA damage induction | MCF-7 | Activates γ-H2AX | Not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via Pd-catalyzed coupling reactions (e.g., Pd₂(dba)₃/BINAP) with substituted pyrazol-5-amine derivatives, followed by HPLC purification to isolate intermediates and final products . Key steps include optimizing reaction time and temperature to minimize side products. For example, using t-BuONa as a base enhances nucleophilic substitution efficiency .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For instance, ¹H-NMR chemical shifts for aromatic protons in the 3,5-dimethylisoxazole moiety typically appear at δ 2.2–2.4 ppm (methyl groups) and δ 6.1–6.3 ppm (isoxazole ring protons) . Infrared (IR) spectroscopy identifies functional groups like C=N (1635–1589 cm⁻¹) and N–H stretches (2766 cm⁻¹) .
Q. What thermodynamic properties (e.g., ΔfH°, ΔrG°) are available for this compound?
- Methodological Answer : NIST Chemistry WebBook provides enthalpy of formation (ΔfH°gas) and reaction Gibbs free energy (ΔrG°) for related methylamine derivatives. For example, ΔfH°gas for N-methylamine analogs ranges from −40 to −60 kJ/mol, depending on substituents . Computational tools like Gaussian can validate these values against experimental data .
Advanced Research Questions
Q. How can reaction yields be optimized in large-scale syntheses of this compound?
- Methodological Answer : Catalyst screening (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and solvent selection (DCM vs. THF) significantly impact yields. For example, coupling reactions with EDC/HOBt in DCM achieve >80% conversion, while microwave-assisted synthesis reduces reaction time by 50% . Kinetic studies using LC-MS can identify rate-limiting steps .
Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?
- Methodological Answer : Advanced NMR techniques, such as 2D-COSY or HSQC, differentiate overlapping signals. For example, NOESY experiments confirm spatial proximity between the isoxazole methyl groups and adjacent aromatic protons . X-ray crystallography (using SHELX programs) provides unambiguous structural validation .
Q. How is X-ray crystallography applied to determine the molecular structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines structures against high-resolution data (e.g., R-factor < 0.05). Twinning correction is critical for crystals with pseudo-symmetry. For example, the 3,5-dimethylisoxazole moiety in related compounds shows planar geometry with bond lengths of 1.36–1.40 Å (C–N) .
Q. How do substituents on the isoxazole ring influence conformational stability and reactivity?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) assesses steric effects of substituents. Methyl groups at the 3,5-positions enhance π-stacking with aromatic residues in enzyme binding pockets, as seen in bromodomain inhibitors . Free energy perturbation (FEP) calculations quantify substituent contributions to binding affinity .
Q. How are discrepancies between experimental and computational data (e.g., DFT vs. crystallography) analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
